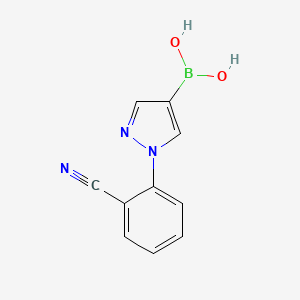

(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of chemical properties, making them a "privileged scaffold" in drug discovery and a versatile component in various other applications. globalresearchonline.netnih.gov The pyrazole nucleus is a cornerstone in the synthesis of a wide array of compounds with significant biological activities. researchgate.net

Key application areas for pyrazole derivatives include:

Pharmaceuticals: The pyrazole core is present in numerous commercially successful drugs. For instance, Celecoxib is a potent anti-inflammatory agent, Rimonabant was developed as an anti-obesity drug, and Sildenafil contains a fused pyrazole ring system. rhhz.net The scaffold is associated with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and antidepressant properties. globalresearchonline.net

Agrochemicals: In agriculture, pyrazole derivatives are integral to the creation of effective herbicides, insecticides, and fungicides, contributing significantly to crop protection. rhhz.net

Material Science: The unique electronic and photophysical properties of pyrazoles are harnessed in the development of advanced functional materials such as organic light-emitting diodes (OLEDs) and specialized polymers.

The synthesis of the pyrazole ring is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. Other methods like 1,3-dipolar cycloadditions have also been extensively developed, allowing for the creation of a diverse range of substituted pyrazoles.

Role of Organoboronic Acids as Versatile Synthetic Intermediates

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, have become indispensable tools in synthetic chemistry. Their rise to prominence is largely due to their unique reactivity, stability, and favorable environmental profile.

The utility of organoboronic acids is highlighted by their central role in numerous chemical transformations:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is arguably the most significant application of organoboronic acids. It enables the formation of carbon-carbon bonds between the organic group on the boron atom and an organic halide or triflate. nih.govorganic-chemistry.org This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a favored method for constructing biaryl and other complex structures.

Stability and Handling: Compared to many other organometallic reagents, boronic acids are generally stable solids that can be handled in the air and are often purified by simple recrystallization. nih.gov

Green Chemistry: A significant advantage of using boronic acids is that their primary byproduct is boric acid, an environmentally benign and low-toxicity compound. nih.gov

Diverse Applications: Beyond C-C bond formation, organoboronic acids are used in asymmetric synthesis, multicomponent reactions, and as catalysts. researchgate.net They have also found applications as chemosensors for detecting carbohydrates and in medicinal chemistry, with the anticancer drug Bortezomib being a prominent example.

Contextualizing (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid within Advanced Synthetic Methodologies

The compound this compound is a sophisticated bifunctional reagent that elegantly merges the properties of both pyrazoles and boronic acids. Its structure, featuring a pyrazole ring substituted with a cyanophenyl group at the N1 position and a boronic acid at the C4 position, pre-destines it for use as a versatile building block in complex molecular constructions.

Plausible Synthetic Route:

While specific literature detailing the synthesis of this exact molecule is sparse, a chemically sound and precedented route can be proposed based on established methodologies for analogous pyrazole boronic acids. researchgate.netgoogle.com The synthesis would likely proceed in two main stages:

Formation of the Pyrazole Core: The 1-(2-cyanophenyl)-1H-pyrazole scaffold would first be constructed. This is typically achieved via the condensation of 2-cyanophenylhydrazine with a suitable three-carbon electrophile, such as a 1,3-dicarbonyl equivalent, to form the pyrazole ring.

Introduction of the Boronic Acid Moiety: The boronic acid group is commonly introduced at the 4-position of the pyrazole ring via a borylation reaction. A standard method involves first halogenating the 4-position to create a precursor like 4-bromo-1-(2-cyanophenyl)-1H-pyrazole. This intermediate can then undergo a lithiation-borylation sequence. Treatment with a strong organolithium base (e.g., hexyllithium) at low temperature generates a pyrazolyl anion, which is then quenched with a boron electrophile like triisopropyl borate (B1201080) or bis(pinacolato)diboron (B136004) (B₂Pin₂). Subsequent acidic hydrolysis of the resulting boronate ester yields the final this compound. vulcanchem.com

Application in Suzuki-Miyaura Coupling:

The primary synthetic application of this compound is as a coupling partner in Suzuki-Miyaura reactions. nih.govevitachem.com It allows for the direct installation of the entire 1-(2-cyanophenyl)-1H-pyrazol-4-yl fragment onto an aromatic or heteroaromatic core. The presence of the cyano group provides an additional functional handle that can be used for further transformations after the coupling reaction.

Below is a table representing a typical Suzuki-Miyaura cross-coupling reaction where this boronic acid could be employed to synthesize a complex biaryl structure, a common motif in pharmacologically active molecules.

| Reactant A | Reactant B (Aryl Halide) | Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 °C | ~85-95 (Estimated) |

| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0 equiv.) | Toluene/EtOH/H₂O (3:1:1) | 100 °C | ~80-90 (Estimated) |

| This compound | Methyl 4-iodobenzoate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv.) | DME/H₂O (5:1) | 80 °C | ~90-98 (Estimated) |

This table presents hypothetical but chemically plausible examples of Suzuki-Miyaura reactions to illustrate the utility of the title compound, based on typical conditions reported for similar pyrazole boronic acids. researchgate.net

Properties

IUPAC Name |

[1-(2-cyanophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BN3O2/c12-5-8-3-1-2-4-10(8)14-7-9(6-13-14)11(15)16/h1-4,6-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRULDSSVPEPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=C2C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Cyanophenyl 1h Pyrazol 4 Yl Boronic Acid

Direct Boronation Strategies for Pyrazole (B372694) Cores

Direct boronation methods typically involve the generation of a pyrazolyl anion or organometallic intermediate, which then reacts with a boron electrophile. These strategies offer a straightforward pathway to pyrazolylboronic acids, with regioselectivity often dictated by the inherent acidity of the pyrazole C-H bonds or the influence of directing groups.

Directed ortho metalation (DoM) is a powerful technique where a functional group (the Directed Metalation Group or DMG) coordinates to an organolithium reagent, directing deprotonation to a specific adjacent position. baranlab.orgwikipedia.org The DMG, typically a Lewis basic moiety, interacts with the Lewis acidic lithium, facilitating the deprotonation of the nearest C-H bond. baranlab.orgwikipedia.org

For pyrazole cores, a substituent at the N1 position can act as a DMG, directing lithiation to the C5 position due to proximity. For instance, a phenylsulphonyl group at N1 has been shown to effectively direct lithiation to the C5 position of a 4-bromopyrazole. rsc.org In the context of the target molecule, the 1-(2-cyanophenyl) substituent presents an interesting case. While the cyano group is a known DMG on an aromatic ring, its ability to direct metalation on the attached pyrazole ring is less established. mdpi.comorganic-chemistry.org The primary directive effect would likely be from the pyrazole nitrogen atoms themselves. The N2 atom of the pyrazole ring can act as the primary coordinating site for the lithium reagent, which typically results in preferential deprotonation at the C5 position, the most acidic proton on the pyrazole ring in many N-substituted systems. Therefore, to achieve C4-borylation via a DMG strategy, the C5 and C3 positions would need to be blocked.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| DMG Strength | Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -SPh |

This table illustrates common DMGs used in organic synthesis; their application to directing pyrazole core metalation depends on the specific substrate and conditions.

A more general and widely used approach for synthesizing pyrazolylboronic acids is the lithiation-borylation sequence. This protocol involves the deprotonation of a C-H bond on the pyrazole ring using a strong organolithium base, followed by quenching the resulting pyrazolyl-lithium intermediate with a boron electrophile. manchester.ac.uk

The regioselectivity of this method is highly dependent on the substitution pattern of the pyrazole and the reaction conditions. For many 1-substituted pyrazoles, deprotonation occurs preferentially at the C5 position due to its higher kinetic acidity. To achieve substitution at the C4 position, a common strategy involves starting with a pre-functionalized pyrazole, such as a 4-halopyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole). researchgate.netgoogle.com The synthesis would proceed in three conceptual steps:

N-Arylation: Reaction of 4-halopyrazole with 2-fluorobenzonitrile (B118710) to form 1-(2-cyanophenyl)-4-halopyrazole.

Halogen-Metal Exchange: Treatment of the 4-halopyrazole derivative with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) to generate the 4-lithiated pyrazole intermediate. researchgate.net

Borylation: Quenching this intermediate with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid. researchgate.netnih.gov

Alternatively, direct C-H lithiation at C4 can sometimes be achieved, although it is less common than C5 lithiation. This often requires the C5 position to be sterically hindered or electronically deactivated.

The success of a lithiation-borylation sequence hinges on the careful optimization of several reaction parameters.

Base and Solvent: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes offer different selectivity compared to alkyllithiums. The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the lithium cation and promote deprotonation. uwindsor.ca

Temperature: Lithiation reactions are almost always conducted at low temperatures (-78 °C to 0 °C) to prevent side reactions and decomposition of the organolithium intermediate. nih.gov

Boron Precursors: A variety of boron electrophiles can be used. Trialkyl borates (e.g., B(OMe)₃, B(OiPr)₃) are common, leading to the boronic acid after hydrolysis. nih.gov For the synthesis of more stable boronic esters, reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (Pinacolborane, HBPin) or bis(pinacolato)diboron (B136004) (B₂Pin₂) can be used, though the latter is more common in catalytic C-H borylation. researchgate.net The resulting pinacol (B44631) ester is often more stable, easier to purify, and can be used directly in subsequent cross-coupling reactions. researchgate.net

Table 2: Common Boron Precursors for Borylation Reactions

| Precursor | Product after Quench/Workup | Key Features |

|---|---|---|

| Triisopropyl borate | Boronic acid | Commonly used, reactive electrophile. |

| Trimethyl borate | Boronic acid | More reactive than triisopropyl borate, but can be prone to multiple additions. nih.gov |

| Bis(pinacolato)diboron (B₂Pin₂) | Boronic acid pinacol ester | Used in catalytic reactions; provides a stable, easily purified product. |

Palladium-Catalyzed C-H Borylation Routes

In recent years, transition-metal-catalyzed C-H activation and borylation has emerged as a powerful and atom-economical method for preparing aryl and heteroaryl boronic acids. rsc.org Palladium-catalyzed reactions are particularly noteworthy, offering alternative pathways that avoid the use of stoichiometric organometallic reagents. nih.govnih.gov

The regioselectivity of C-H activation on a pyrazole ring is a significant challenge, as the C3, C4, and C5 positions all present potentially reactive C-H bonds. nih.gov The outcome is influenced by a combination of steric and electronic factors.

Inherent Reactivity: In many N-substituted pyrazoles, the C5-H bond is the most acidic and often the most reactive site for C-H functionalization. nih.gov The C3 position can also be reactive, while the C4 position is often the least reactive in direct C-H activation processes.

Directing Group Effect: The N1-substituent can play a crucial directing role. While the 2-cyanophenyl group in the target molecule could theoretically direct C-H activation to the C5 position via a five-membered palladacycle intermediate, achieving C4 selectivity would require overcoming this inherent preference. General conditions for direct arylation at the C4 (β-position) of pyrazoles have been reported, often requiring specific ligand-free palladium catalysts or carefully chosen solvents to override the typical C5 (α-position) selectivity. researchgate.net

Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically block these sites, thereby favoring C-H activation at the less hindered C3 or C4 positions.

The choice of catalyst, ligand, and oxidant is paramount in controlling the efficiency and regioselectivity of palladium-catalyzed C-H borylation.

Catalyst Precursors: Palladium(II) sources like Pd(OAc)₂ are commonly employed as catalyst precursors. nih.govnih.gov

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. Phosphine (B1218219) ligands, such as SPhos, can promote C-H activation at more acidic positions. mdpi.com In some cases, specific pyrazole ligands themselves can improve the efficiency of transition metal catalysts. rsc.org The development of chiral ligands has also enabled enantioselective C-H borylation in certain systems, highlighting the profound impact of the ligand sphere on the reaction outcome. escholarship.org

Reaction Conditions: The borylation reaction typically uses B₂Pin₂ as the boron source. An oxidant is often required in Pd(II)-catalyzed cycles. Solvents and temperature must be optimized to balance catalyst activity and stability. While palladium is a common choice, it is worth noting that iridium-based catalysts, often with bipyridine-type ligands, are exceptionally effective for the C-H borylation of a wide range of heterocycles, including pyrazoles, and often exhibit high regioselectivity controlled by steric factors. researchgate.net

Table 3: Representative Catalyst Systems for Heterocycle C-H Functionalization

| Catalyst | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Direct Arylation of Pyrazolo[1,5-a]pyrimidines | mdpi.com |

| Pd(OAc)₂ | None | β-C-H Arylation of Pyrazoles | researchgate.net |

| [Ir(cod)Cl]₂ | dtbpy | C-H Borylation of Pyridines/Heterocycles | researchgate.net |

This table shows examples of catalyst systems used for the C-H functionalization of pyrazoles and related heterocycles, illustrating the diversity of approaches available.

Synthesis via Functional Group Interconversion

Functional group interconversion strategies are paramount in the synthesis of complex molecules as they provide efficient pathways to introduce new functionalities onto an existing molecular scaffold. In the context of preparing this compound, this methodology is advantageous as it allows for the late-stage introduction of the versatile boronic acid group.

Transformation of Pyrazole Halides to Boronic Acid Derivatives

A prevalent and robust method for the synthesis of pyrazole boronic acid derivatives is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazole and a diboron (B99234) reagent. This transformation, often a Miyaura borylation, is a powerful tool for forming carbon-boron bonds. The synthesis typically commences with a 1-(2-cyanophenyl)-4-halopyrazole, such as the bromo or iodo derivative, which can be prepared through standard N-arylation of a 4-halopyrazole.

The halogenated pyrazole is then reacted with a diboron species, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. Commonly employed catalytic systems include those based on palladium(II) acetate (B1210297) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

The reaction proceeds via a catalytic cycle involving oxidative addition of the pyrazole halide to the palladium(0) species, followed by transmetalation with the diboron reagent and reductive elimination to furnish the pyrazole boronic ester and regenerate the active catalyst.

A representative reaction for the synthesis of the pinacol ester is depicted below:

Reaction Scheme 1: Palladium-Catalyzed Borylation of 1-(2-Cyanophenyl)-4-bromopyrazole

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 1-(2-Cyanophenyl)-4-bromopyrazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | Dioxane | 80-100 | This compound pinacol ester |

| 1-(2-Cyanophenyl)-4-iodopyrazole | Bis(pinacolato)diboron | Pd(OAc)₂ / SPhos | Potassium Carbonate | Toluene | 90-110 | This compound pinacol ester |

This table presents typical reaction conditions for the palladium-catalyzed borylation of pyrazole halides and is for illustrative purposes.

Hydrolysis of Pyrazole Boronic Esters to the Corresponding Boronic Acid

The final step in the synthesis of this compound is the hydrolysis of the corresponding boronic ester, such as the pinacol ester obtained from the borylation reaction. This deprotection step is typically straightforward and can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is commonly performed using strong acids like hydrochloric acid or sulfuric acid in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or acetone. The reaction proceeds by protonation of one of the oxygen atoms of the boronic ester, followed by nucleophilic attack of water to cleave the boron-oxygen bonds.

Alternatively, basic hydrolysis can be employed, often using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. The choice between acidic and basic conditions may depend on the presence of other functional groups in the molecule that could be sensitive to one set of conditions over the other.

Following the hydrolysis, an aqueous work-up is typically performed to isolate the desired boronic acid. This may involve adjusting the pH to precipitate the product, followed by filtration, or extraction into an organic solvent.

A general scheme for the hydrolysis of the pinacol ester is as follows:

Reaction Scheme 2: Hydrolysis of this compound pinacol ester [Image of the hydrolysis of this compound pinacol ester with acid or base to yield this compound]

Derivatization and Functionalization Strategies for 1 2 Cyanophenyl 1h Pyrazol 4 Yl Boronic Acid

Post-Coupling Functionalization of Derived Pyrazole (B372694) Systems

The boronic acid group at the C4 position of the pyrazole ring is primarily intended for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazole scaffold to other molecular fragments. Once this coupling is achieved, the resulting pyrazole system offers opportunities for further functionalization at its remaining unsubstituted positions.

Halogenation at Unsubstituted Positions

Following a coupling reaction at the C4 position, the C3 and C5 positions of the pyrazole ring become potential sites for electrophilic substitution, provided they are not already substituted. Electrophilic halogenation is a common strategy to introduce a reactive handle for subsequent transformations. researchgate.net

The direct C-H halogenation of pyrazole rings can be effectively achieved using N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination). researchgate.net The reaction conditions are typically mild, often involving stirring the pyrazole substrate with the N-halosuccinimide in a suitable solvent like ethanol, DMF, or acetonitrile. researchgate.net The regioselectivity of the halogenation depends on the electronic and steric properties of the substituents already present on the pyrazole ring. For many 1-substituted pyrazoles, halogenation preferentially occurs at the C4 position; however, since this position is consumed in the initial coupling reaction, subsequent halogenation would be directed to other available positions on the pyrazole core. researchgate.net

Table 1: Halogenation Strategies for Pyrazole Systems

| Reaction Type | Reagent | Potential Position | Solvent | Expected Product |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | C3 or C5 | Acetonitrile, DMF | Chloro-substituted pyrazole derivative |

| Bromination | N-Bromosuccinimide (NBS) | C3 or C5 | Ethanol, CCl₄ | Bromo-substituted pyrazole derivative |

Further Cross-Coupling Reactions of Halogenated Pyrazole Products

The introduction of a halogen atom (Cl, Br, or I) onto the pyrazole ring opens up avenues for a second, distinct cross-coupling reaction. These halogenated pyrazole products are valuable intermediates for building more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org

For instance, a bromo- or iodo-substituted pyrazole derivative can undergo a subsequent Suzuki-Miyaura reaction with a different boronic acid or ester, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination with an amine. This sequential approach allows for the controlled and site-selective introduction of diverse substituents onto the pyrazole scaffold, creating unsymmetrically substituted pyrazole derivatives. mdpi.com

Table 2: Cross-Coupling Reactions for Halogenated Pyrazoles

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Pyrazole + Organoboronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base | C-C (Aryl, Vinyl) |

| Sonogashira | Halogenated Pyrazole + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Halogenated Pyrazole + Amine/Amide | Pd catalyst + Ligand (e.g., BINAP) + Base | C-N |

Transformations of the Cyanophenyl Moiety

The 2-cyanophenyl group attached to the pyrazole nitrogen is not merely a passive substituent; its nitrile functional group is a versatile handle for a range of chemical transformations.

Nitrile Hydrolysis to Carboxylic Acids

The cyano group can be hydrolyzed to a carboxylic acid functional group under either acidic or basic conditions. lumenlearning.comchemistrysteps.com This transformation converts the (1-(2-Cyanophenyl)-1H-pyrazol-4-yl) moiety into a (1-(2-Carboxyphenyl)-1H-pyrazol-4-yl) structure. The reaction typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a strong base like sodium hydroxide (B78521) (NaOH). google.commasterorganicchemistry.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com This conversion can be useful for modifying the solubility of the molecule or for introducing a site for further reactions, such as amide bond formation.

Reduction of Nitrile to Amine

The nitrile group can be reduced to a primary amine (aminomethyl group), providing a flexible linker and a basic center in the molecule. organic-chemistry.org This reduction can be accomplished using various reagents. Common methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a transition metal catalyst (e.g., Raney Nickel, Palladium on carbon). researchgate.net

However, a significant challenge in the context of the parent boronic acid is the chemoselectivity of the reduction, as many reducing agents can also reduce the boronic acid group. stackexchange.com To circumvent this, milder or more selective reagents might be employed. Diisopropylaminoborane in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a variety of nitriles. nih.gov Another approach involves the catalyst-free reduction using ammonia (B1221849) borane, which tolerates many functional groups. organic-chemistry.org Alternatively, the boronic acid could be protected, for example as its MIDA (N-methyliminodiacetic acid) ester, to shield it from the reducing agent, followed by a deprotection step after the nitrile reduction is complete. stackexchange.com

Table 3: Transformations of the 2-Cyano Group

| Transformation | Reagents & Conditions | Resulting Functional Group | Key Consideration |

|---|---|---|---|

| Hydrolysis | Aq. H₂SO₄ or NaOH, heat | Carboxylic Acid (-COOH) | Complete hydrolysis from the intermediate amide. |

| Reduction | LiAlH₄; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) | Potential for concurrent reduction of the boronic acid group. stackexchange.com |

Modifications at the Pyrazole Nitrogen Atom (N-Substitution)

While the title compound is defined by the 2-cyanophenyl substituent at the N1 position of the pyrazole, the synthesis of analogs with different N1-substituents is a key strategy for exploring structure-activity relationships. The synthesis of various 1-substituted-1H-pyrazol-4-yl boronic acids or their pinacol (B44631) esters is a well-established field. researchgate.netresearchgate.net

The Chan-Lam coupling reaction, for instance, provides a method for the N-arylation of azoles using arylboronic acids, catalyzed by copper salts. researchgate.netnih.gov This suggests that a variety of N-aryl pyrazole-4-boronic acids can be synthesized as analogs to the title compound by coupling different substituted arylboronic acids with pyrazole, followed by borylation at the C4 position. Similarly, N-alkylation can be achieved by reacting pyrazole with alkyl halides, followed by borylation, to generate a library of N-alkyl-1H-pyrazol-4-yl boronic acid derivatives. researchgate.net This modular approach allows for extensive variation at the N1 position, enabling the fine-tuning of the molecule's properties.

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental strategies for the derivatization of (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid. These reactions can be directed at either the pyrazole ring or the boronic acid group, leading to a diverse array of substituted pyrazole derivatives.

Alkylation:

Alkylation of the pyrazole core of this compound can be achieved through N-alkylation of a precursor, 4-halo-1H-pyrazole, followed by conversion to the corresponding boronic acid. A general synthetic route involves the reaction of 4-iodopyrazole (B32481) with an appropriate alkyl halide in the presence of a base to yield the N-alkylated intermediate. This intermediate can then be converted to the desired 1-alkyl-1H-pyrazol-4-yl)boronic acid pinacol ester via a Grignard reagent exchange method.

| Step | Reaction | Reagents and Conditions |

| 1 | Iodination of Pyrazole | Pyrazole, Iodine, Hydrogen Peroxide |

| 2 | N-Alkylation | 4-Iodopyrazole, Alkyl Halide (RX), Base |

| 3 | Borylation | 1-Alkyl-4-iodopyrazole, Isopropyl Grignard Reagent, Boronic Ester |

Arylation:

Arylation of the this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, the boronic acid group serves as a versatile handle to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

The general protocol for the Suzuki-Miyaura coupling of this compound involves the reaction with an aryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | Moderate to High |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 100 °C | High |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90 °C | High |

Note: The yields are general observations for Suzuki-Miyaura reactions of pyrazole boronic acids and may vary depending on the specific substrates and reaction conditions.

Impact of N-Substitution on Reactivity

The nature of the substituent at the N1-position of the pyrazole ring significantly influences the reactivity of the this compound in derivatization reactions. The 2-cyanophenyl group is a key modulator of the compound's electronic properties.

The cyano group (-CN) is a strong electron-withdrawing group. Its presence on the N-phenyl ring decreases the electron density of the pyrazole ring system. This electronic effect has several important consequences for the reactivity of the boronic acid:

Acidity of the Boronic Acid: The electron-withdrawing nature of the 2-cyanophenyl group increases the Lewis acidity of the boronic acid moiety. This can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions by enhancing the rate of formation of the boronate intermediate.

Reactivity in Cross-Coupling: The electronic nature of the N-substituent can affect the catalytic cycle of palladium-catalyzed cross-coupling reactions. An electron-deficient pyrazole ring may exhibit altered reactivity towards oxidative addition and reductive elimination steps.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. researchgate.netnih.govjcsp.org.pk For (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid, these calculations can elucidate the nature of its chemical bonds, the distribution of electron density, and the energies of its molecular orbitals, all of which are fundamental to its reactivity.

The boron-carbon (B-C) bond is the linchpin of this compound's utility in cross-coupling reactions. DFT studies on analogous arylboronic acids reveal that this bond is highly polarized, with the boron atom being electron-deficient. This deficiency makes the boron atom susceptible to nucleophilic attack, a key step in the transmetalation process of Suzuki-Miyaura coupling.

The electronic nature of the substituents on the pyrazole (B372694) and phenyl rings significantly influences the properties of the B-C bond. The electron-withdrawing cyano group on the phenyl ring is expected to have a pronounced effect. DFT calculations would likely show a lengthening and weakening of the B-C bond in comparison to unsubstituted phenylboronic acids. This is due to the inductive effect of the cyano group, which pulls electron density away from the boron atom, making it more electrophilic and potentially more reactive in transmetalation.

Table 1: Predicted Boron-Carbon Bond Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Rationale |

| Bond Length | Longer than in unsubstituted arylboronic acids | Electron-withdrawing nature of the cyanophenyl group. |

| Bond Dissociation Energy | Lower than in unsubstituted arylboronic acids | Weakened bond due to inductive electron withdrawal. |

| Mulliken Charge on Boron | More positive | Increased electrophilicity due to the cyano substituent. |

| Vibrational Frequency (B-C stretch) | Lower frequency | Reflects a weaker bond strength. |

Note: The values in this table are predictive and based on general principles of electronic effects in similar molecules as specific DFT data for this compound is not available.

It is anticipated that the molecule is not entirely planar. The steric hindrance between the ortho-cyano group on the phenyl ring and the pyrazole ring will likely force a dihedral angle between the two rings to minimize repulsive interactions. Similarly, the boronic acid group may rotate out of the plane of the pyrazole ring. DFT calculations can map the potential energy surface for these rotations to identify the lowest energy conformers. The relative energies of these conformers are important as they can influence which conformer is active in a chemical reaction.

Mechanistic Modeling of Transmetalation and Other Key Steps

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key players in this process. rsc.orgresearchgate.net Mechanistic modeling of the reaction pathway for this compound can provide a detailed understanding of the steps involved, including transmetalation, which is often the rate-determining step.

Computational modeling can map out the energy profile of a cross-coupling reaction involving this compound. mdpi.com This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

The transmetalation step typically involves the interaction of the boronic acid (or its boronate form) with a palladium(II) complex. The presence of the cyano and pyrazolyl groups will influence the stability of the intermediates and the energy of the transition states. The nitrogen atoms in the pyrazole ring could potentially coordinate to the palladium center, which might alter the reaction mechanism and energy profile compared to simpler arylboronic acids.

The solvent and any counterions present play a crucial role in the reaction pathway. Explicitly including solvent molecules and counterions in DFT calculations can provide a more accurate model of the reaction in solution. For instance, the presence of a base, which is required in most Suzuki-Miyaura couplings, leads to the formation of a more nucleophilic boronate species. The nature of the base's counterion can affect the solubility and reactivity of the boronate.

Solvent molecules can stabilize charged intermediates and transition states through solvation. The choice of solvent can therefore have a significant impact on the reaction rate and outcome. Computational models can help to rationalize these effects and guide the selection of optimal reaction conditions.

Prediction of Chemical Behavior and Reaction Outcomes

By integrating the insights gained from DFT calculations on electronic structure, conformational analysis, and mechanistic modeling, it is possible to predict the chemical behavior and reaction outcomes for this compound.

For example, the enhanced electrophilicity of the boron atom, as suggested by the presence of the cyanophenyl group, would lead to the prediction that this boronic acid is highly reactive in Suzuki-Miyaura couplings. The conformational preferences of the molecule might influence the stereoselectivity of certain reactions. Furthermore, understanding the reaction mechanism and the role of solvents and counterions can help in troubleshooting and optimizing reactions involving this compound. These computational predictions serve as a valuable guide for experimental chemists, enabling them to design more efficient and selective synthetic routes.

Spectroscopic Corroboration of Theoretical Models (e.g., ¹¹B NMR, X-ray crystallography for mechanistic insights)

While comprehensive computational studies specifically targeting this compound are not extensively detailed in publicly accessible literature, the validation of theoretical models for this and related arylboronic acid derivatives relies heavily on spectroscopic techniques. nih.govconnectjournals.com Methods such as ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are indispensable for corroborating computationally derived structures and electronic properties, thereby providing crucial mechanistic insights. nih.govnih.govnih.gov

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a particularly powerful tool for probing the local environment of the boron atom in boronic acids. nsf.gov The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its hybridization state and coordination number, making it an excellent method for studying the equilibrium between the neutral, trigonal planar (sp²) boronic acid and the anionic, tetrahedral (sp³) borate (B1201080) ester or adduct. nsf.govnih.gov

In acidic to neutral aqueous solutions, this compound is expected to exist predominantly in its sp²-hybridized form. This form typically exhibits a ¹¹B NMR signal in the downfield region, characteristic of tricoordinate boron species. nsf.govsdsu.edu Upon addition of a base, the Lewis acidic boron center can accept a hydroxide (B78521) ion, leading to the formation of a tetracoordinate, sp³-hybridized borate. This structural change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov

Similarly, reaction with diols or other bidentate ligands to form cyclic boronate esters also induces the sp² to sp³ transition, which can be readily monitored by ¹¹B NMR. nsf.gov This technique is instrumental in confirming theoretical predictions about the Lewis acidity of the boron center and its propensity to undergo complexation. nih.govnsf.gov

Below is a table summarizing the typical ¹¹B NMR chemical shifts observed for arylboronic acids under various conditions, which provides a basis for the expected spectroscopic behavior of the title compound.

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Conditions |

|---|---|---|---|

| Arylboronic Acid (ArB(OH)₂) | sp² | 27 – 33 | Acidic to neutral media (e.g., pH ≈ 2) nsf.gov |

| Arylboroxines ((ArBO)₃) | sp² | ~ 33 | Anhydrous/concentrated conditions sdsu.edu |

| Arylborate (ArB(OH)₃⁻) | sp³ | 4 – 10 | Basic media (e.g., pH ≈ 9-10) nsf.gov |

| Arylboronate Ester (from diol) | sp³ | 7.5 – 13.0 | Basic media in the presence of a diol nsf.gov |

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule. nih.govnih.gov For this compound, a crystal structure would offer definitive proof of its molecular geometry, including precise bond lengths, bond angles, and torsional angles between the phenyl and pyrazole rings. Such experimental data is the gold standard for validating the accuracy of geometries optimized through computational methods like Density Functional Theory (DFT). nih.govmdpi.com

In the solid state, arylboronic acids frequently engage in intermolecular hydrogen bonding, often forming dimeric or catemeric (chain-like) structures. mdpi.com X-ray analysis would reveal the specific supramolecular assembly of this compound, highlighting the roles of the boronic acid hydroxyl groups, the pyrazole N-H (if present, depending on the tautomeric form), and the cyano group's nitrogen atom as hydrogen bond donors or acceptors. nih.govmdpi.com This information is critical for understanding crystal packing and intermolecular interactions, which can influence the compound's physical properties and reactivity.

Computational models can be directly compared against crystallographic data to assess the accuracy of the theoretical approach. mdpi.comniscpr.res.in A strong agreement between the calculated and experimentally determined structures lends high confidence to the theoretical model, allowing it to be used for further predictions of the molecule's behavior and properties. connectjournals.com

The following table presents typical bond lengths for fragments related to the title compound, as would be determined by X-ray crystallography.

| Bond | Typical Bond Length (Å) | Note |

|---|---|---|

| C(aryl)-B | 1.55 – 1.57 | Bond between the pyrazole ring and boron atom. |

| B-O | 1.36 – 1.38 | In sp² hybridized boronic acids. nih.gov |

| N-N (pyrazole) | 1.32 – 1.36 | Typical for pyrazole rings. nih.govresearchgate.net |

| C≡N (cyano) | 1.13 – 1.16 | Standard triple bond length. |

| O-H···O (H-bond) | 2.70 – 2.80 | Intermolecular hydrogen bond between boronic acid groups. mdpi.com |

Applications of 1 2 Cyanophenyl 1h Pyrazol 4 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Multi-Heteroaryl Systems

The synthesis of molecules containing multiple interconnected heteroaromatic rings is a cornerstone of medicinal chemistry and materials science. (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid is an exemplary reagent for this purpose, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The pyrazol-4-ylboronic acid motif allows for the direct and efficient formation of a carbon-carbon bond between the pyrazole (B372694) ring and another (hetero)aromatic system. This modular approach enables the synthesis of oligo-arenes where the pyrazole unit is a central component. researchgate.net The reaction's reliability and functional group tolerance make it possible to couple the boronic acid with a diverse range of halogenated or triflated heterocycles, such as pyridines, pyrimidines, quinolines, and thiophenes.

The 2-cyanophenyl substituent on the pyrazole nitrogen plays a crucial role beyond simple steric influence. It modulates the electronic properties of the pyrazole ring and can serve as a functional handle for subsequent chemical transformations, further expanding the complexity of the resulting multi-heteroaryl system. This methodology provides a straightforward and efficient route to novel molecular frameworks for various applications. researchgate.net

| Reactant A | Reactant B (Example Partners) | Resulting System | Key Advantage |

|---|---|---|---|

| This compound | Bromo-pyridine, Chloro-pyrimidine, Iodo-thiophene | Pyrazolyl-pyridines, Pyrazolyl-pyrimidines, Pyrazolyl-thiophenes | Direct C-C bond formation, high yield, functional group tolerance. |

Scaffold Diversity Generation for Research Purposes

In drug discovery, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.govnih.govnih.gov this compound serves as an ideal starting point for generating libraries of diverse molecules for biological screening.

The compound's utility in scaffold diversification stems from its three distinct functional regions:

The Boronic Acid Group: This is the primary reactive site for introducing diversity. Through Suzuki coupling, a vast array of aryl and heteroaryl partners can be attached at the 4-position of the pyrazole, systematically altering the molecule's size, shape, and electronic properties. aablocks.com

The Pyrazole Core: The pyrazole ring itself can undergo further substitution reactions, although this is less common once the N1 and C4 positions are occupied. Its nitrogen atoms can act as coordination sites for metal ions or as hydrogen bond acceptors, which is critical for biological interactions. researchgate.net

This multi-pronged approach allows chemists to rapidly create a large library of related but structurally distinct compounds from a single, readily available precursor, accelerating the process of identifying new therapeutic agents. nih.govresearchgate.net

Modular Synthesis of Functionalized Organic Architectures

Modular synthesis relies on the use of well-defined building blocks that can be assembled in a predictable and controlled manner. researchgate.net Boronic acids are quintessential building blocks in this synthetic paradigm due to their stability and reliable reactivity in cross-coupling reactions. aablocks.comsonar.chrsc.org

This compound embodies this principle perfectly. It acts as a pre-functionalized, rigid linker that can be "clicked" into place between two other molecular fragments. For instance, in a multi-step synthesis, the boronic acid can be used to install the cyanophenyl-pyrazole unit onto a larger molecule. Subsequently, the cyano group can be transformed and used as a reactive site for adding another distinct module. This stepwise, modular approach allows for the construction of highly complex and precisely functionalized organic architectures that would be difficult to assemble using traditional linear synthesis methods.

| Functional Moiety | Reaction Type | Potential Transformation | Purpose |

|---|---|---|---|

| Boronic Acid | Suzuki Coupling | Attachment of Aryl/Heteroaryl groups | Core structure assembly. |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition | Conversion to -COOH, -CH₂NH₂, Tetrazole | Introduction of new functionalities or linking points. |

| Pyrazole Nitrogens | Coordination | Binding to metal centers | Formation of organometallic complexes. |

Role as a Building Block in Materials Chemistry Research

The properties that make this compound valuable in medicinal chemistry also translate to materials science. sonar.ch Heteroaromatic compounds, particularly those with multiple linked aromatic rings, are frequently investigated for their unique photophysical and electronic properties. nih.gov

This compound can be used to create novel organic materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated system formed by coupling the pyrazole to other aromatic rings can lead to materials with desirable electroluminescent properties. nih.gov

Organic Semiconductors: Extended π-conjugated systems built using this block can facilitate charge transport, a key requirement for semiconductor applications. nih.gov

Fluorescent Sensors: The pyrazole and cyanophenyl groups can be part of a larger fluorophore. The boronic acid itself can act as a recognition site for diols (like saccharides) or anions, where binding events cause a detectable change in fluorescence. rsc.org

The ability to use this compound to systematically build larger, well-defined conjugated systems makes it a powerful tool for researchers aiming to fine-tune the electronic and optical properties of novel organic materials. researchgate.net

Development of Novel Synthetic Routes to Bridged and Fused Ring Systems

While not a direct precursor for common cycloaddition reactions, this compound can be instrumental in the synthesis of complex precursors for creating bridged and fused ring systems. nih.gov

Fused Ring Systems: The compound can be elaborated to place reactive groups in proximity, facilitating intramolecular cyclizations. For example, the boronic acid can be coupled with a partner containing an ortho-amino or ortho-hydroxyl group. The resulting intermediate can then be used in a condensation reaction with the cyano group to form a new ring fused to the phenyl ring. The pyrazole nitrogen atoms can also participate in or direct cyclization reactions to create pyrazole-fused systems, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.netnih.gov

Bridged Ring Systems: The synthesis of bridged scaffolds often involves intramolecular ring-forming reactions, such as the Diels-Alder reaction. nih.gov this compound can be used to build a substrate for such a reaction. For instance, it could be coupled to a molecule containing a diene, while the cyano group is converted into a dienophile (e.g., an acrylate after hydrolysis and esterification). The resulting linear molecule, containing both a diene and a dienophile, could then undergo an intramolecular cycloaddition to generate a complex, sp³-rich bridged ring structure. This "cut-and-sew" type of deconstructive strategy, where a complex core is built from simpler pieces, represents a modern approach to synthesizing topologically complex molecules. nih.gov

Future Directions and Perspectives

Development of More Sustainable Synthetic Routes

The future synthesis of (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid is expected to align with the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. Traditional syntheses of pyrazoles and boronic acids often rely on stoichiometric reagents, volatile organic solvents, and harsh conditions.

Future sustainable approaches will likely involve:

Aqueous Synthesis: Shifting from organic solvents to water is a primary goal for green chemistry. thieme-connect.com Research into water-based multicomponent reactions for the synthesis of pyrazole (B372694) derivatives is ongoing, utilizing catalysts that function efficiently in aqueous media. thieme-connect.com For the borylation step, micellar catalysis, where the reaction occurs in nano-sized aggregates in water, could enable the use of water as the bulk solvent for coupling reactions involving aryl halides and a boron source. organic-chemistry.org

Recyclable Catalysts: The development of heterogeneous catalysts, such as silica-supported sulfuric acid or metal oxides, offers a pathway to more sustainable processes. thieme-connect.com These catalysts can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. researchgate.net

Atom-Economical Reagents: A move away from reagents like bis(pinacolato)diboron (B136004) towards more atom-economical boron sources such as tetrahydroxydiboron (B82485) (B₂(OH)₄) is anticipated. nih.govsunderland.ac.uk This avoids the use and subsequent removal of the pinacol (B44631) protecting group, simplifying purification and reducing waste. nih.gov

| Strategy | Advantage | Example Catalyst/Reagent |

| Aqueous Synthesis | Reduces reliance on volatile organic solvents (VOCs). | Cetyltrimethylammonium bromide (CTAB) for micellar catalysis. thieme-connect.com |

| Recyclable Catalysis | Simplifies product purification and reduces catalyst waste. | Silica-supported acid catalysts, CeO₂/CuO nanocomposites. thieme-connect.com |

| Atom Economy | Maximizes the incorporation of starting materials into the final product. | Tetrahydroxydiboron (B₂(OH)₄) as a direct borylating agent. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While palladium catalysts are the workhorse for the synthesis and application of boronic acids, future research will focus on developing novel catalytic systems to overcome existing limitations, such as catalyst deactivation by nitrogen-rich heterocycles like pyrazole.

Key areas of exploration include:

Advanced Palladium Systems: The development of palladium precatalysts with sophisticated phosphine (B1218219) ligands (e.g., XPhos, SPhos) has already improved the efficiency of coupling reactions involving challenging substrates like pyrazoles. nih.govrsc.org Future work will likely yield next-generation ligands that offer even greater stability, activity, and broader substrate scope at lower catalyst loadings.

Palladium-Free Catalysis: To reduce cost and toxicity associated with residual palladium in pharmaceutical products, research into alternative metal catalysts (e.g., copper, iron, nickel) is a significant trend. researchgate.net Furthermore, metal-free approaches, such as transition-metal-free C-H borylation, represent a paradigm shift, offering potentially more economical and environmentally friendly routes. researchgate.net

Bifunctional Catalysis: Catalytic systems that utilize ligand-metal cooperation are emerging. Protic pyrazole complexes, where the NH group of the ligand participates in the reaction mechanism, could lead to new catalytic cycles for both the synthesis of the boronic acid and its subsequent transformations. nih.gov

Integration into Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for the synthesis of this compound. researchgate.net This technology is particularly well-suited for handling reactive intermediates and exothermic reactions commonly found in organometallic chemistry. organic-chemistry.orgacs.org

Future integration into flow methodologies will likely focus on:

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate intermediates. For example, the formation of the pyrazole ring from precursors could be directly followed by a borylation step in a continuous flow reactor. galchimia.comrsc.org This dramatically reduces reaction time, manual handling, and waste generation. mdpi.com

Handling of Hazardous Reagents: The synthesis of boronic acids often involves organolithium intermediates, which are highly reactive and hazardous on a large scale in batch reactors. Flow systems confine these reagents to small volumes, allowing for excellent temperature control and rapid mixing, which significantly enhances safety and suppresses side reactions. organic-chemistry.orgacs.orgnih.gov

Process Automation and Optimization: Automated flow systems allow for rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry), accelerating the development of robust and high-yielding synthetic processes. researchgate.net This can lead to the multigram-scale synthesis of boronic acids with reaction times of less than a second. organic-chemistry.orgnih.gov

| Flow Chemistry Advantage | Application to Synthesis | Expected Outcome |

| Enhanced Safety | Use of organolithium reagents for borylation. organic-chemistry.org | Mitigates risks associated with highly exothermic and reactive intermediates. |

| Increased Efficiency | Telescoping pyrazole formation and borylation steps. galchimia.com | Reduction in overall synthesis time from hours/days to minutes. |

| Scalability | Continuous production of the target compound. researchgate.net | Seamless transition from laboratory-scale synthesis to pilot-plant production. |

Advanced Mechanistic Insights through Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and cross-coupling of this compound is crucial for optimizing reaction conditions and catalyst design. The acidic N-H proton and the multiple nitrogen atoms in the pyrazole ring can interact with and potentially inhibit palladium catalysts, making mechanistic studies particularly important. nih.gov

Future research will leverage advanced techniques to probe these complex reactions:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction kinetics and pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms. researchgate.netnih.gov They can be used to model transition states, determine the energies of different reaction pathways (e.g., oxidative addition, transmetalation, reductive elimination), and explain observed selectivity in reactions involving complex heterocyclic substrates. rsc.orgrsc.org

Crystallographic Studies: X-ray crystallography of catalyst-substrate complexes can provide direct evidence for proposed intermediates, such as the pre-transmetalation complexes formed between the boronic acid and the palladium center, helping to clarify the precise mechanism of the key transmetalation step in Suzuki-Miyaura coupling. nih.govnih.gov

Design of Next-Generation Boronic Acid Reagents with Tailored Reactivity

While boronic acids are powerful reagents, they can be prone to decomposition via protodeboronation, especially in the case of electron-rich heterocycles. acs.org The design of next-generation reagents aims to improve stability, handling, and control over reactivity.

A key development in this area is the use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid group. This compound could be converted into its corresponding MIDA boronate ester.

The advantages of this approach include:

Enhanced Stability: MIDA boronates are typically robust, crystalline, air-stable solids that are compatible with chromatography and have a long shelf-life. nih.govresearchgate.net This contrasts sharply with many free boronic acids, which can be difficult to purify and store.

Controlled Reactivity: The MIDA protecting group is stable to many reaction conditions but can be cleaved under specific basic conditions (e.g., aqueous NaOH or K₃PO₄) to slowly release the free boronic acid. researchgate.net This "slow-release" feature is highly advantageous for cross-coupling reactions, as it maintains a low concentration of the reactive boronic acid, minimizing side reactions and catalyst deactivation. nih.gov

Facilitation of Iterative Synthesis: The stability of MIDA boronates allows for their use in complex, multi-step syntheses where the boron functionality must be carried through several transformations before being used in a final cross-coupling step. nih.gov This enables a more modular and powerful approach to building complex molecules. researchgate.net

The development of new protecting groups and boronic acid surrogates will continue to be a major focus, providing chemists with a toolbox of reagents with finely tuned stability and reactivity profiles tailored for specific synthetic challenges. rsc.org

Q & A

Q. What synthetic methodologies are reported for (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid and related analogs?

The synthesis of pyrazole-boronic acid derivatives often involves cyclocondensation reactions followed by boronation. For example, a similar compound, [2-(morpholin-4-ylmethyl)phenyl]boronic acid, was synthesized via reductive amination using NaBH4 and HCl in methanol . For This compound , a plausible route could involve:

Cyclocondensation of 2-cyanophenylhydrazine with a β-ketoester to form the pyrazole core.

Boronation via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

Key intermediates like pinacol esters (e.g., 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester ) are often stabilized to enhance reactivity in Suzuki-Miyaura couplings .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation typically employs:

- 1H/13C NMR : Peaks for the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and boronic acid (δ ~8–10 ppm, broad for B-OH) .

- Elemental analysis : Matching calculated vs. observed C, H, N, and B percentages (e.g., molecular formula C10H7BN3O2 requires C: 55.34%, H: 3.25%, B: 4.98%) .

- Mass spectrometry : Exact mass determination (e.g., ESI-MS for molecular ion [M+H]+) .

Q. What are the key solubility and stability considerations for this boronic acid?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability in aqueous solutions is pH-dependent; boronic acids often form cyclic anhydrides under acidic conditions .

- Storage : Recommended at –20°C under inert gas (argon) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

Discrepancies in cross-coupling yields may arise from:

- Protecting group effects : Pinacol esters (e.g., 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester ) enhance stability but require deprotection pre-reaction .

- Steric hindrance : The 2-cyanophenyl group may reduce accessibility of the boronic acid moiety. Optimization via ligand screening (e.g., SPhos or XPhos) or microwave-assisted heating can improve efficiency .

- Base selection : Use of mild bases (e.g., K2CO3) instead of strong bases (NaOH) minimizes boronic acid decomposition .

Q. What mechanistic insights exist for the hydrolysis of related pyrazole-boronic acid derivatives?

Studies on analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal that hydrolysis of ester intermediates to carboxylic acids proceeds via nucleophilic acyl substitution under basic conditions (e.g., NaOH/EtOH, 60°C) . For This compound , hydrolysis pathways must be monitored via pH-controlled kinetic experiments to avoid undesired side reactions.

Q. How does the 2-cyanophenyl substituent influence electronic properties and binding affinity in medicinal chemistry applications?

The electron-withdrawing cyano group:

- Enhances electrophilicity of the pyrazole ring, facilitating interactions with biological targets (e.g., kinase inhibitors).

- Modulates boronic acid Lewis acidity, impacting binding to serine proteases in protease inhibitor design .

Comparative studies using analogs (e.g., 3-Methyl-1-(thiazol-2-yl)pyrazole-4-boronic acid ) highlight substituent-dependent activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.